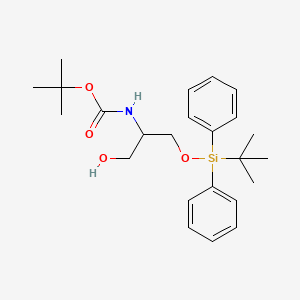
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is a synthetic organic compound that is often used as an intermediate in the synthesis of more complex molecules. It features a t-butoxycarbonyl (Boc) protecting group on the amino group and a t-butyldiphenylsiloxy group on the hydroxyl group, making it a versatile compound in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using t-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Coupling Reaction: The protected amino and hydroxyl groups are then coupled to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated reactors, continuous flow systems, and rigorous purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and t-butyldiphenylsilyl groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; tetrabutylammonium fluoride for t-butyldiphenylsilyl removal.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Alcohol: Removal of both protecting groups yields the free amino alcohol.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be synthesized.
科学的研究の応用
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol depends on its use and the reactions it undergoes. Generally, it acts as a protected intermediate that can be selectively deprotected and modified to yield various functional molecules. The Boc and t-butyldiphenylsilyl groups protect the amino and hydroxyl groups, respectively, preventing unwanted reactions during synthesis.
類似化合物との比較
Similar Compounds
2-(t-Butoxycarbonylamino)-3-hydroxypropanol: Lacks the t-butyldiphenylsiloxy group.
3-(t-Butyldiphenylsiloxy)propanol: Lacks the Boc-protected amino group.
2-Amino-3-hydroxypropanol: Lacks both protecting groups.
Uniqueness
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is unique due to the presence of both Boc and t-butyldiphenylsilyl protecting groups, which provide selective protection and deprotection options during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules.
特性
CAS番号 |
259809-50-2 |
|---|---|
分子式 |
C24H35NO4Si |
分子量 |
429.6 g/mol |
IUPAC名 |
tert-butyl N-[1-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35NO4Si/c1-23(2,3)29-22(27)25-19(17-26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,26H,17-18H2,1-6H3,(H,25,27) |
InChIキー |
BDIWPPCRFYTGSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



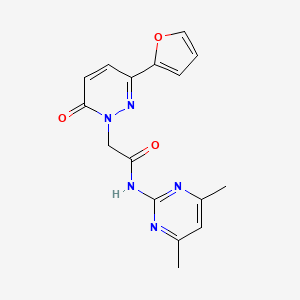
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
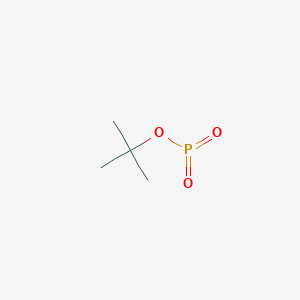
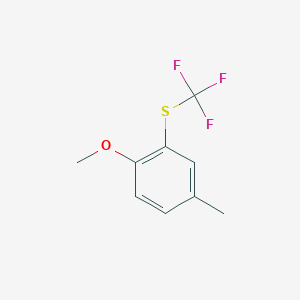
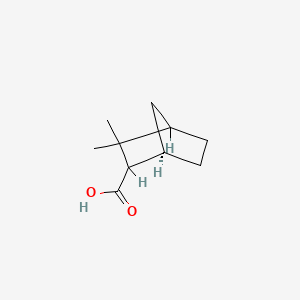
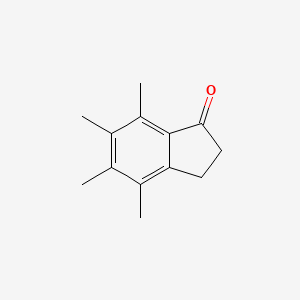
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
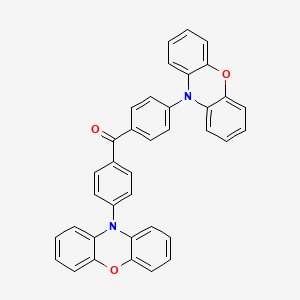
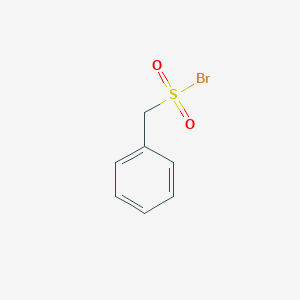
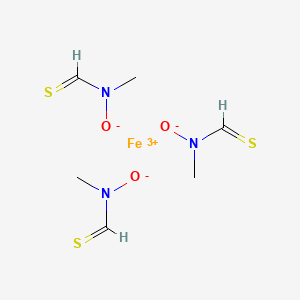
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
